Pramoxine Hydrochloride

Beschreibung

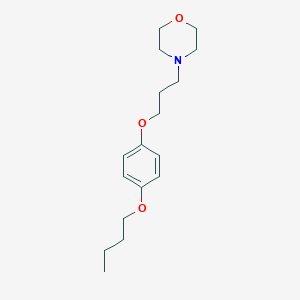

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pramoxine: Historical Context and Unique Molecular Identity

Hypotheses on Critical Membrane Volume Expansion

The membrane expansion theory proposes that local anesthetic molecules diffuse into the hydrophobic regions of excitable membranes. uomus.edu.iquobaghdad.edu.iqamegroups.orguobasrah.edu.iq This diffusion is suggested to cause a general disturbance and expansion of the bulk membrane structure. uomus.edu.iquobaghdad.edu.iquobasrah.edu.iq According to this hypothesis, the expansion of critical regions within the nerve cell's bilayer impairs the increase in permeability to sodium ions. uomus.edu.iqamegroups.orguobasrah.edu.iq This physical alteration of the membrane is thought to inhibit both nerve excitation and conduction by decreasing the effective diameter of sodium channels. uomus.edu.iquobaghdad.edu.iq However, direct evidence definitively proving that nerve conduction is entirely blocked solely by membrane expansion is limited. uobasrah.edu.iq

Models of Specific Receptor Interactions within the Membrane

The specific receptor theory is currently the more widely accepted explanation for the mechanism of action of local anesthetics. uomus.edu.iquobaghdad.edu.iqamegroups.orguobasrah.edu.iqmedscape.com This model posits that local anesthetic molecules, after diffusing across the cell membrane, bind directly to specific receptors located within the voltage-gated sodium channels. uomus.edu.iqamegroups.orguobasrah.edu.iqmedscape.com This interaction is considered direct and not merely mediated by general changes in the properties of the cell membrane. uomus.edu.iquobasrah.edu.iq

Research, including both biochemical and electrophysiological studies, supports the existence of a specific receptor site for local anesthetics within the sodium channel pore, potentially accessible from either the external or internal (axoplasmic) surface. uobasrah.edu.iqmhmedical.com The binding of the local anesthetic to this receptor site leads to alterations in the structure or function of the sodium channel, thereby inhibiting the movement of sodium ions. medscape.com This blockade of sodium ion influx is a key event in the interruption of nerve impulse conduction. uomus.edu.iq The affinity of local anesthetics for the voltage-gated Na+ channel increases significantly with the excitation rate of the neuron, a phenomenon known as use-dependent or phasic block. medscape.comoup.com This use-dependent block is thought to be a primary mechanism underlying the high sensitivity of Na+ channels to local anesthetics, based on the binding of the anesthetic molecules within the channel pore to specific amino acids. oup.com

The binding of local anesthetics to sodium channels decreases or eliminates the permeability to Na+ ions, thereby interrupting nerve conduction. uomus.edu.iq This reversible binding to and inhibition of voltage-gated sodium channels by Pramoxine decreases sodium permeability into the cell. nih.govnih.gov This action stabilizes the neuronal membrane and prevents the ionic fluctuations necessary for depolarization, thus stopping the propagation of action potentials. nih.govwithpower.comnih.govdrugbank.com

Broader Perspectives on Axonal Ion Channel Modulation

Pramoxine's primary action involves the modulation of voltage-gated sodium channels in the neuronal membrane. nih.govwikipedia.orgnih.govdrugbank.com This modulation has significant consequences for the electrical activity of excitable cells, particularly neurons.

Molecular and Cellular Mechanisms of Action in Excitable Systems

Impact on Action Potential Initiation and Propagation

Action potentials are fundamental electrical signals that neurons use to transmit information. The initiation and propagation of action potentials are critically dependent on the rapid influx of sodium ions through voltage-gated sodium channels. uobasrah.edu.iqpatsnap.com By binding to and blocking these channels, Pramoxine inhibits the necessary influx of sodium ions. nih.govnih.govdrugbank.compatsnap.com This leads to a stabilization of the neuronal membrane, preventing the depolarization required to reach the threshold for initiating an action potential. nih.govwithpower.comdrugbank.com

Consequently, Pramoxine blocks both the initiation and conduction of nerve impulses. asianpubs.orgwikipedia.org Studies have shown that as the concentration of a local anesthetic agent increases, the firing threshold for an action potential becomes elevated, and the speed of conduction along the axon is significantly slowed. amegroups.org In myelinated nerve fibers, these effects occur at the nodes of Ranvier, the gaps in the myelin sheath where ion channels are concentrated. amegroups.org The blockage of sodium channels can progress to a complete inhibition of ion flow, resulting in the total blockage of action potential propagation. amegroups.org

Influence on Neurotransmitter Release Mechanisms

Neurotransmitter release at synapses is a process triggered by the arrival of an action potential at the axon terminal. This depolarization caused by the action potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The increase in intracellular calcium concentration then triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.

While the primary target of Pramoxine is voltage-gated sodium channels, its effect on action potential propagation indirectly influences neurotransmitter release. By blocking the propagation of action potentials to the axon terminal, Pramoxine prevents the depolarization that is necessary to open voltage-gated calcium channels and initiate the cascade leading to neurotransmitter release. Therefore, by inhibiting action potentials, Pramoxine effectively reduces or abolishes the release of neurotransmitters from affected neurons. nih.gov Although some local anesthetics might also directly modulate calcium or potassium channels, the predominant mechanism by which Pramoxine impacts neurotransmitter release is through its blockade of sodium channels and the subsequent prevention of action potential arrival at the synapse. medscape.comoup.comnih.govmdpi.comscispace.com

Structure Activity and Structure Kinetics Relationship Studies

Quantitative Structure-Activity Relationships (QSAR) and Physicochemical Parameters

QSAR models seek to establish a quantitative relationship between the structural and physicochemical properties of a series of compounds and their observed biological activity. nih.govwikipedia.org For local anesthetics like Pramoxine, key physicochemical parameters influencing activity often include lipophilicity, electronic properties, and steric characteristics.

Studies investigating Pramoxine-based derivatives have explored the impact of structural modifications on lipophilic and steric characteristics. The lipophilicity of a compound, often quantified by parameters such as the partition coefficient (log P) or retention factor (RM), plays a significant role in its ability to cross biological membranes and interact with target sites. wikipedia.orgcore.ac.uk Steric characteristics, related to the size and shape of the molecule, influence how well a compound can fit into a receptor binding site.

Research on Pramoxine derivatives, such as phenylimino and phenethylimino variants, has involved calculating physicochemical parameters like RM to understand how structural changes affect these properties. asianpubs.orgresearchgate.netasianpubs.org For instance, studies have shown that certain pramoxine-based compounds exhibit RM values comparable to established local anesthetics like Procaine, suggesting similar lipophilic behavior. researchgate.netasianpubs.org

Pramoxine's structure, featuring an ether linkage and a morpholine (B109124) ring, distinguishes it from the typical ester or amide-linked local anesthetics such as Procaine and Lidocaine. nih.govasianpubs.orgresearchgate.net Comparative analysis with these established scaffolds helps to elucidate the structural features critical for local anesthetic activity.

While many local anesthetics share a common architecture of a lipophilic aromatic group, an intermediate chain (ester or amide), and a hydrophilic amine group, Pramoxine's morpholine moiety serves as the linkage ether. mdpi.com This structural difference contributes to its unique pharmacological profile, including its suitability for topical application and lower incidence of sensitization. wikipedia.orgwikidoc.orgmdpi.com QSAR studies can compare the physicochemical descriptors of Pramoxine and its derivatives with those of ester and amide-type local anesthetics to identify correlations with potency and other properties.

Design and Synthesis of Novel Pramoxine-Based Derivatives

The design and synthesis of novel compounds based on the Pramoxine scaffold are driven by the desire to optimize its local anesthetic properties, improve potency, modify duration of action, or enhance tissue permeability.

Pramoxine is an alkoxy aryl alkamine ether. wikipedia.orgwikidoc.org The synthesis of novel derivatives often involves modifying different parts of this structure, including the alkoxy group, the aryl moiety, the alkamine chain, or the morpholine ring. Research has focused on introducing variations to these regions to study the resulting impact on local anesthetic activity. asianpubs.org

For example, modifications on the para-position of the aromatic group, which typically contributes to the lipophilic character in local anesthetics with ether functional groups, have been explored. asianpubs.org The synthesis of Schiff bases by using bulkier amines has also been investigated as a way to introduce steric modifications. asianpubs.org

The strategic incorporation of different chemical moieties is a key aspect of designing novel drug candidates. For Pramoxine derivatives, this involves carefully selecting and positioning lipophilic, linker, and hydrophilic groups to modulate their interaction with biological targets and their pharmacokinetic properties. chemrxiv.orgresearchgate.netnih.govgoogle.com

While specific detailed research findings on the systematic incorporation of diverse lipophilic, linker, and hydrophilic moieties into Pramoxine specifically for optimizing local anesthetic activity were not extensively detailed in the search results, the general principles of medicinal chemistry apply. Modifying lipophilicity can influence membrane penetration and binding to hydrophobic regions of target proteins. core.ac.uk The linker region connects the lipophilic and hydrophilic parts and can affect the molecule's flexibility and how it presents itself to the binding site. nih.gov Hydrophilic moieties can impact solubility and interaction with the aqueous environment and hydrophilic regions of receptors. chemrxiv.orgresearchgate.netnih.govgoogle.com

Molecular Determinants of Drug-Receptor Binding Kinetics

The effectiveness of a drug is not solely determined by how strongly it binds to its target receptor (affinity) but also by the rates at which it associates and dissociates from the receptor (binding kinetics). csmres.co.uknih.gov Understanding the molecular determinants that control these kinetic rates is crucial for rational drug design. csmres.co.uknih.gov

For local anesthetics like Pramoxine, the primary target is voltage-gated sodium channels. wikidoc.orgnih.gov The interaction of Pramoxine with these channels involves specific binding to sites within the channel protein. The molecular determinants influencing this binding kinetics can include the size and shape of the Pramoxine molecule, its conformational flexibility, electrostatic interactions between charged or polar groups on Pramoxine and the receptor, and hydrophobic interactions with nonpolar regions of the binding site. csmres.co.uknih.gov

Studies involving site-directed mutagenesis of receptors, combined with techniques to measure binding rates, can provide insights into how specific amino acid residues in the receptor influence the binding kinetics of ligands like Pramoxine. csmres.co.uk While direct studies specifically detailing the molecular determinants of Pramoxine's binding kinetics to sodium channels were not prominently featured in the search results, the general principles of drug-receptor binding kinetics involving factors like molecular size, conformational changes, and various intermolecular forces are applicable. csmres.co.uknih.gov Research on other lipocalin family proteins has shown that mutations can significantly increase the affinity for compounds like Pramoxine, and that hydrophobic interactions play a key role in their binding within protein structures. mdpi.comresearchgate.net

Influence of Molecular Size and Conformational Dynamics on Binding Rates

While direct studies specifically detailing the influence of pramoxine's molecular size and conformational dynamics on its binding rates to sodium channels are not extensively available in the provided search results, research on protein-ligand interactions in general highlights the importance of these factors nih.govelifesciences.org. Molecular size and shape influence how effectively a molecule can access and fit into a binding site wiley-vch.de. Conformational dynamics, the flexibility and movement of a molecule, can affect the rate of binding by influencing the ability of the molecule to adopt the correct orientation for interaction and to induce or fit into conformational changes in the binding site nih.govelifesciences.orgnih.govplos.org.

Studies on other protein-ligand systems, such as the binding of ligands to pregnane (B1235032) X receptor or substrate-binding proteins, demonstrate that conformational changes in both the ligand and the binding site can impact binding kinetics nih.govelifesciences.orgnih.gov. For instance, ligand binding can induce protein conformational changes that stabilize the bound state or switch the binding pathway nih.govplos.org. While not specifically on pramoxine, these principles are generally applicable to understanding how the size and flexibility of pramoxine could influence its association with and dissociation from voltage-gated sodium channels.

Role of Electrostatic and Hydrophobic Interactions in Binding Kinetics

Electrostatic and hydrophobic interactions are key forces driving the binding of ligands to proteins, including the interaction of local anesthetics like pramoxine with their targets nih.govnih.govdiva-portal.org. Hydrophobic interactions typically involve the favorable association of nonpolar regions of the molecule with nonpolar regions of the binding site, driven by the exclusion of water molecules nih.govdiva-portal.org. Electrostatic interactions occur between charged or polar groups on the molecule and complementary charged or polar residues in the binding site nih.gov.

Analysis of Residence Time as a Critical Pharmacological Parameter

Residence time, the duration that a ligand remains bound to its target receptor, is increasingly recognized as a critical pharmacological parameter that can correlate with the duration of the drug's effect wikipedia.org. A longer residence time can lead to a more sustained pharmacological response, even if the initial binding affinity is not the highest.

While specific data on the residence time of pramoxine on voltage-gated sodium channels is not provided in the search results, the concept of residence time is highly relevant to understanding the duration of pramoxine's local anesthetic effect. The off-rate (dissociation rate constant) of pramoxine from the sodium channel is a key determinant of its residence time wikipedia.org. Factors influencing the stability of the pramoxine-channel complex, including the strength and nature of the electrostatic and hydrophobic interactions discussed previously, will directly impact this off-rate and thus the residence time. A slower off-rate would suggest a longer residence time and potentially a more prolonged anesthetic effect at the site of application.

Biophysical Characterization of Biomolecular Interactions

Protein-Ligand Binding Dynamics and Thermodynamics

The interaction between proteins and small molecules like Pramoxine involves complex dynamics and thermodynamic principles that govern binding affinity, stability, and the driving forces behind the interaction. Understanding these aspects is crucial for evaluating the potential of proteins like BLG as carrier systems.

Interactions with β-Lactoglobulin (BLG) Variants as Model Carrier Proteins

BLG's well-defined structure and ligand-binding properties make it a valuable model protein for studying protein-ligand interactions. Modifications through techniques such as site-directed mutagenesis can alter its binding characteristics, potentially enhancing its affinity or specificity for target compounds like Pramoxine researchgate.netresearchgate.netscispace.comproteopedia.orgmdpi.comresearchgate.net.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a molecular interaction, providing a comprehensive thermodynamic profile of the binding event. ITC studies have been conducted to characterize the binding of Pramoxine to BLG variants. These measurements have indicated a significant increase in the affinity of Pramoxine for BLG variants containing the L39Y and L58F mutations researchgate.netresearchgate.netscispace.comproteopedia.org. Notably, the double mutant L39Y/L58F exhibited an additive effect of these mutations, resulting in an approximately 80-fold increase in affinity for Pramoxine when compared to natural bovine milk BLG researchgate.netresearchgate.netscispace.comproteopedia.org. The binding of Pramoxine to lactoglobulin has been characterized as an entropy-driven endothermic reaction nih.gov.

X-ray crystallography provides high-resolution three-dimensional structural information, enabling the precise localization of ligand binding sites and the characterization of interacting residues. Crystal structures of BLG mutants in complex with Pramoxine have been determined researchgate.netresearchgate.netscispace.comproteopedia.orgnih.govpdbj.orgebi.ac.uk. These structures have revealed that Pramoxine is accommodated within the interior of the BLG β-barrel researchgate.netresearchgate.netscispace.comproteopedia.org. The binding is primarily stabilized by hydrophobic interactions researchgate.netresearchgate.netscispace.comproteopedia.org. The position of Pramoxine within the β-barrel suggests an optimal fit for its 6-carbon aromatic rings within the binding pocket nih.gov.

Site-directed mutagenesis allows for targeted alterations to the amino acid sequence of a protein, providing insights into the role of specific residues in ligand binding. Through site-directed mutagenesis, BLG variants with enhanced affinity for Pramoxine have been created researchgate.netresearchgate.netscispace.comproteopedia.orgmdpi.com. The introduction of L39Y and L58F mutations led to a significant increase in Pramoxine affinity researchgate.netresearchgate.netscispace.comproteopedia.org. The combined L39Y/L58F mutation resulted in a marked additive effect, demonstrating the potential of rational protein design to engineer BLG variants with substantially improved binding characteristics for specific ligands like Pramoxine researchgate.netresearchgate.netscispace.comproteopedia.org.

While the primary binding site for Pramoxine in the studied BLG variants is the β-barrel interior researchgate.netresearchgate.netscispace.comproteopedia.orgnih.gov, research on BLG has identified the existence of alternative ligand-binding sites. These can include regions on the outer surface of the β-barrel, near the entrance to the central cavity (calyx), and at the dimer interface researchgate.netmdpi.comrcsb.orgnih.gov. The accessibility and relevance of these alternative sites can vary depending on the specific ligand and the conformational state of BLG. However, the detailed characterization of Pramoxine binding to these alternative sites was not the primary focus of the provided research findings, which predominantly describe its accommodation within the β-barrel in the context of the engineered variants researchgate.netresearchgate.netscispace.comproteopedia.orgnih.gov.

Host-Guest Complexation with Cyclodextrins

The formation of an inclusion complex between pramoxine and hydroxypropyl-β-cyclodextrin has been investigated to explore its potential as a novel pharmaceutical formulation aimed at improving pramoxine's properties. wikidata.orgnih.gov

Stoichiometry and Kinetics of Inclusion Complex Formation (e.g., with Hydroxypropyl-β-Cyclodextrin)

Studies have shown that the inclusion complex formed between pramoxine and HP-β-CD typically exhibits a 1:1 stoichiometry. wikidata.orgnih.gov This molar ratio was determined using methods such as Job plots, which analyze changes in pramoxine's intrinsic fluorescence intensity as a function of the molar ratio between pramoxine and HP-β-CD. nih.gov The maximum inflection value in the Job plot at a molar ratio (r) of 0.5 indicates a 1:1 complexation stoichiometry. nih.gov

The complexation kinetics for the pramoxine/HP-β-CD inclusion complex, prepared by the co-solubilization method, have been reported to be approximately 10 hours. wikidata.orgnih.gov The association constant (Ka) for the complex has been determined through various methods. Using ¹H NMR (DOSY) experiments, an association constant of 923.1 mol/L was determined. wikidata.orgnih.gov Phase-solubility studies also provided an association constant, calculated from the slope of the phase-solubility curve, which was found to be 752.1 M⁻¹. nih.gov These values suggest a stable association between pramoxine and HP-β-CD. nih.gov

The complexation with HP-β-CD significantly increased the solubility of pramoxine. A 14-fold increase in pramoxine solubility at pH 7.4 was observed in the presence of excess HP-β-CD, reaching a maximum soluble concentration of 24.6 mM compared to approximately 1.7 mM for free pramoxine at the same pH. wikidata.orgnih.gov

Data Table: Pramoxine/HP-β-CD Complexation Parameters

| Parameter | Value | Method | Citation |

| Stoichiometry | 1:1 (PMX:HP-β-CD) | Job Plot | wikidata.orgnih.gov |

| Complexation Kinetics | ~10 hours | Co-solubilization | wikidata.orgnih.gov |

| Association Constant (Ka) | 923.1 mol/L | ¹H NMR (DOSY) | wikidata.orgnih.gov |

| Association Constant (Ka) | 752.1 M⁻¹ | Phase-solubility | nih.gov |

| Solubility Increase | 14-fold | Phase-solubility | wikidata.orgnih.gov |

Structural Characterization of Complexes through NMR and X-ray Diffraction

Structural characterization techniques have been employed to confirm the formation of the inclusion complex and gain insight into the interaction between pramoxine and HP-β-CD. X-ray diffraction measurements have shown a loss of the characteristic crystalline pattern of pure pramoxine when complexed with HP-β-CD, which is indicative of inclusion complex formation and a transition towards a more amorphous state within the cyclodextrin (B1172386) cavity. wikidata.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Rotating frame Overhauser effect spectroscopy (ROESY), has been used to confirm the formation of the inclusion complex. wikidata.orgnih.gov ROESY analysis allows for the detection of spatial proximities between hydrogen atoms of the guest molecule (pramoxine) and the host cavity (HP-β-CD). wikidata.orgnih.gov The observation of cross-peaks between hydrogens from the aromatic ring of pramoxine and hydrogens located within the cyclodextrin cavity provides evidence that the aromatic portion of pramoxine is embedded within the HP-β-CD cavity. wikidata.orgnih.gov Additionally, ¹H NMR (Diffusion Ordered Spectroscopy, DOSY) experiments were utilized to determine the diffusion coefficients of free and complexed species, further supporting the formation of a larger, slower-diffusing complex. wikidata.orgnih.gov

Assessment of Complexation Effects on In Vitro Cellular Responses (e.g., hemolysis models, fibroblast cultures)

The impact of complexation with HP-β-CD on the in vitro cellular responses to pramoxine has been evaluated, particularly concerning toxicity. Studies using in vitro toxicity models, including mouse 3T3 fibroblasts in culture and red blood cell hemolysis assays, have demonstrated that the toxicity of pramoxine is significantly reduced upon complexation into HP-β-CD. wikidata.orgnih.gov

In hemolysis models, cyclodextrins are known to protect erythrocytes from drug-induced hemolysis, and this protective effect often correlates with the stability constant of the inclusion complex. While cyclodextrins themselves can induce hemolysis at certain concentrations, particularly methylated derivatives, HP-β-CD is generally considered to have lower cytotoxicity compared to other cyclodextrin derivatives. The reduced hemolytic effect observed with the pramoxine/HP-β-CD complex suggests that the complexation effectively lowers the concentration of free pramoxine available to interact with cell membranes. wikidata.orgnih.gov

In fibroblast cultures, the complexation of pramoxine with HP-β-CD also led to a significant reduction in toxicity to mouse 3T3 fibroblasts. wikidata.orgnih.gov This indicates that the inclusion complex formulation may offer improved cellular compatibility compared to free pramoxine. wikidata.orgnih.gov

Advanced Synthetic Methodologies

Chemical Synthesis Pathways for Pramoxine and its Analogs

The synthesis of pramoxine typically involves the formation of an ether linkage between a substituted phenol (B47542) and a morpholine (B109124) derivative. A common synthetic route involves the reaction of 4-butoxyphenol (B117773) with N-(3-chloropropyl)morpholine wikipedia.org. Another method describes the reaction between 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine under alkaline conditions google.com.

A detailed procedure for preparing pramoxine hydrochloride involves the reaction of an intermediate (specifically, 4-(3-chloropropoxy)phenyl butoxy ether or a related compound) with 3-morpholine-1-propanol in the presence of sodium hydride in tetrahydrofuran (B95107) chemicalbook.comchemicalbook.com. The reaction is typically heated to reflux and monitored by TLC. After completion, the mixture undergoes work-up procedures including concentration under reduced pressure, pH adjustment with concentrated hydrochloric acid, extraction with ethyl acetate (B1210297), adjustment to alkaline pH with sodium hydroxide, further extraction, drying, decolorization with charcoal, and crystallization from acetone (B3395972) at low temperatures to yield this compound chemicalbook.comchemicalbook.com.

Analogs of pramoxine have been synthesized by modifying the core structure, often involving changes to the aromatic group or the amine moiety. For instance, pramoxine-based compounds with potential local anesthetic and anticholinergic properties have been synthesized using Schiff bases derived from 2-diethylamine chloride researchgate.netasianpubs.orgasianpubs.org. These syntheses often involve reacting a suitable Schiff base with a compound containing an ether functional group and a potassium carbonate base asianpubs.org.

Utilization of Specific Precursors and Reaction Conditions

The synthesis of pramoxine and its analogs utilizes specific precursors and reaction conditions to achieve the desired chemical structure. Key precursors include substituted phenols (such as hydroquinone (B1673460) or p-bromophenol), alkyl halides (like 1-bromobutane (B133212) or 1-chloro-3-bromopropane), and morpholine derivatives (such as N-(3-chloropropyl)morpholine or 3-morpholine-1-propanol) wikipedia.orggoogle.comgoogle.comprepchem.comresearchgate.netuni-mainz.de.

Alkaline conditions are frequently employed in the ether formation reactions. Bases such as sodium hydride, sodium hydroxide, potassium carbonate, or potassium bicarbonate are used to facilitate the nucleophilic substitution reactions google.comchemicalbook.comgoogle.com. Solvents like tetrahydrofuran, toluene, or acetone are commonly used, and reactions are often carried out under reflux conditions google.comchemicalbook.comgoogle.comprepchem.com.

Schiff base chemistry has been explored in the synthesis of pramoxine-based analogs researchgate.netasianpubs.orgasianpubs.org. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, can serve as intermediates in the synthesis of compounds with potential local anesthetic activity asianpubs.orgdergipark.org.trresearchgate.net. In the context of pramoxine analogs, synthesized Schiff bases have been reacted with other precursors to incorporate modified amine structures into the final compounds researchgate.netasianpubs.orgasianpubs.org.

Novel Synthetic Approaches for Local Anesthetic Agents

Research into novel synthetic approaches for local anesthetic agents aims to develop compounds with improved properties, such as reduced toxicity, increased potency, or different durations of action amazonaws.comnih.gov. While not exclusively focused on pramoxine, these approaches often involve the synthesis of compounds with structural features similar to existing local anesthetics, including aromatic rings, intermediate linkers (ester, amide, or ether), and hydrophilic amine groups nih.gov.

Novel synthetic strategies include the design and synthesis of heterocyclic compounds, which offer ease of structural modification and diversity nih.gov. Imidazole-containing compounds, for example, have been synthesized and evaluated for local anesthetic activity nih.gov. Other approaches involve modifying existing local anesthetic structures through bioisosteric principles or the incorporation of different functional groups nih.govresearchgate.net.

Techniques such as palladium-catalyzed carboamination have been explored for the stereoselective synthesis of substituted morpholine derivatives, which are relevant structural units in some local anesthetics like pramoxine nih.gov. Microwave-assisted synthesis has also been applied to the formation of Schiff bases, potentially offering more efficient reaction conditions dergipark.org.tr.

Novel series of compounds, such as acetamides carrying substituted-1,3,4-oxadiazole moieties or aminobenzothiazole analogs, have been synthesized and evaluated for local anesthetic potential, demonstrating ongoing efforts to discover and develop new local anesthetic agents through various synthetic routes researchgate.net.

Analytical and Quantitative Research Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and quantification of pramoxine, often in combination with other active pharmaceutical ingredients or from complex matrices. Method development involves selecting suitable stationary and mobile phases, optimizing chromatographic parameters, and ensuring the method's performance characteristics meet analytical requirements.

Optimization of Chromatographic Parameters and Mobile Phases

Optimization of HPLC methods for pramoxine involves careful selection and adjustment of various parameters to achieve adequate separation, sensitivity, and analysis time. Key parameters include the composition and pH of the mobile phase, column type, flow rate, and detection wavelength drawellanalytical.com.

Several mobile phase compositions have been reported for pramoxine analysis. One method for the simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions used a mobile phase of 60% acetonitrile (B52724) and 40% of a 0.1 M sodium acetate (B1210297) buffer at pH 5, pumped at a flow rate of 1.0 mL/min on a cyano column researchgate.net. Another method for simultaneous estimation of hydrocortisone (B1673445) acetate and pramoxine hydrochloride in cream formulations employed a mobile phase consisting of phosphoric acid buffer and acetonitrile (40:60) at pH 7.5, utilizing an ODS C18 column mdpi.com. A reversed-phase HPLC method for pramoxine HCl in a high lipoid aerosol foam dosage form used an octadecylsilane (B103800) bonded packing with a mobile phase of methanol-water-acetic acid-methanesulfonic acid nih.gov.

The selection of the stationary phase is also crucial. Cyano columns and octadecylsilane (C18) columns are commonly used for reversed-phase separation of pramoxine researchgate.netmdpi.comnih.gov. Detection of pramoxine is typically performed using UV detectors, with reported wavelengths including 254 nm, 262 nm, and 215 nm, depending on the specific method and co-analytes researchgate.netnih.govrsc.org.

Optimization studies may involve systematically varying parameters such as solvent ratios, buffer concentrations, and pH to improve peak shape, resolution, and retention times drawellanalytical.comscielo.br. Robustness testing, which involves small, deliberate variations in chromatographic parameters like wavelength, flow rate, and mobile phase composition, is performed to ensure the method remains unaffected by minor changes rsc.orgmdpi.com.

Techniques for Extraction and Sample Preparation from Complex Matrices

Analyzing pramoxine in complex matrices, such as pharmaceutical formulations (creams, solutions, aerosol foams) or potentially biological fluids, often requires specific extraction and sample preparation techniques to isolate the analyte and minimize matrix interference mdpi.comnih.gov.

For wound care solutions, a simple dilution with water before injection into the HPLC system has been reported rsc.org. When analyzing this compound in a high lipoid aerosol foam dosage form, the drug was extracted by partitioning it as the salt to the aqueous phase of an ether-methanol-water-acetic acid system nih.gov.

For cream formulations containing pramoxine, sample preparation can involve dissolving the cream in a suitable solvent, such as methanol, followed by sonication and filtration before injection into the HPLC system nih.gov. Micellar liquid chromatography (MLC) has also been explored as an approach that can allow for direct injection of cream samples without extensive pretreatment, offering an eco-friendly alternative nih.gov.

Effective sample preparation is crucial for obtaining reliable analytical results from complex matrices by isolating target analytes, improving selectivity, and enhancing precision and repeatability mdpi.com. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to clean up and preconcentrate samples, although SPE is often preferred for its speed and simplicity nih.govamericanlaboratory.com. Molecularly imprinted polymers (MIPs) are also being investigated for their potential in providing highly selective extraction from complex biological matrices nih.gov.

Validation of Quantitative Analytical Procedures

Validation of quantitative analytical methods for pramoxine is performed according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose mdpi.com. Key validation parameters typically assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness mdpi.comrsc.orgmdpi.com.

Specificity demonstrates that the method can accurately measure the analyte in the presence of other components, such as excipients, impurities, or degradation products mdpi.comrsc.org. Linearity is established by demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range researchgate.netrsc.orgresearchgate.net. Correlation coefficient values greater than 0.999 indicate good linearity researchgate.net.

Accuracy is assessed by determining the recovery of known amounts of pramoxine added to samples. Reported mean recovery results for pramoxine have been around 100%, with low relative standard deviations (RSD) nih.govrsc.orgresearchgate.net. Precision, including repeatability (intra-day) and intermediate precision (inter-day), is evaluated by analyzing replicate samples. Low RSD values (e.g., below 2.2%) indicate good precision rsc.orgresearchgate.net.

The limit of detection (LOD) and limit of quantitation (LOQ) represent the lowest concentrations of the analyte that can be detected and quantitatively determined with acceptable reliability, respectively scielo.brmdpi.com. Robustness confirms that the method's performance is not significantly affected by small, deliberate variations in method parameters mdpi.comrsc.orgmdpi.com.

Validation studies have shown that developed HPLC methods for pramoxine are specific, accurate, precise, and linear over relevant concentration ranges mdpi.comrsc.orgresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advanced chromatographic technique that utilizes smaller particle sizes in columns (typically sub-2-µm) and operates at higher pressures compared to conventional HPLC. This results in improved resolution, increased speed, and enhanced sensitivity jopir.inslideshare.net.

UPLC methods have been developed for the analysis of pramoxine, often in multi-component formulations. A stability-indicating UPLC method has been successfully developed for the simultaneous quantification of hydrocortisone acetate, this compound, potassium sorbate, and sorbic acid in topical cream formulations researchgate.net. This method utilized an Acquity UPLC BEH C18 column with 1.7 µm particle size and achieved separation of all major analytes with optimum resolution in a run time below 10 minutes researchgate.net. The method employed a mobile phase system involving potassium phosphate (B84403) buffer and acetonitrile researchgate.net.

UPLC offers advantages such as reduced analysis time and lower solvent consumption compared to HPLC, making it a valuable tool for high-throughput analysis and quality control of pramoxine slideshare.net.

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for monitoring the degradation of a drug substance or product over time and in the presence of potential degradation products, impurities, and excipients jopir.in. These methods are developed to ensure that the analytical procedure can accurately quantify the intact drug and separate it from its degradation products.

For pramoxine, stability-indicating methods have been developed using both HPLC and UPLC mdpi.comresearchgate.net. The development of such methods often involves subjecting the drug product to various stress conditions, including exposure to acid, base, peroxide, heat, and light, to induce degradation rsc.orgjgtps.com. The stressed samples are then analyzed to ensure that the method can effectively separate the intact pramoxine peak from any degradation peaks rsc.orgresearchgate.net.

A stability-indicating gradient reversed-phase HPLC method for the simultaneous determination of pramoxine HCl and benzalkonium chloride demonstrated no interference from drug product or excipients during stress studies rsc.org. A developed stability-indicating UPLC method for this compound in cream formulations was approved for quantitative determination after the drug product was subjected to different stress conditions as per ICH guidelines researchgate.net.

Exploratory Research and Theoretical Applications

Investigation in Protein Aggregation Models (e.g., yeast models for neurodegenerative diseases)

Yeast models, particularly Saccharomyces cerevisiae, have emerged as valuable tools for studying the complex mechanisms of protein aggregation, a central feature in the pathology of numerous neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). The advantages of using yeast include their relatively simple genetic manipulation, rapid life cycle, cost-effectiveness, and the conservation of fundamental cellular processes related to protein quality control and aggregation that are also present in higher eukaryotes nih.govresearchgate.netfrontiersin.orgthe-scientist.com.

In the context of neurodegenerative disease research, pramoxine hydrochloride has been identified through screens of existing FDA-approved drugs and other small molecules for its potential to influence protein aggregation. Specifically, it has shown an ability to reduce the oligomerization of Amyloid-beta 42 (Aβ42) in yeast models nih.govmicrobialcell.com. Aβ42 is a peptide widely recognized for its critical role in the development of AD, with the formation of small, soluble oligomers considered particularly neurotoxic microbialcell.comnih.gov. Yeast models designed to express Aβ42 have demonstrated that interventions, such as the overexpression of YAP1802 (the yeast counterpart of the human AD risk factor PICALM), can mitigate the toxicity linked to Aβ42 expression and hinder its assembly into oligomeric forms microbialcell.com.

Screens employing an Aβ42-reporter system in yeast have highlighted pramoxine HCl as one of several compounds capable of exerting anti-oligomer activity nih.govmicrobialcell.com. These compounds were also found to alleviate toxicity in a different yeast model of AD where Aβ42 aggregates were directed to the secretory pathway nih.govmicrobialcell.com. While pramoxine HCl exhibited potent anti-oligomer effects and restored cellular activity in certain yeast models at relatively low concentrations, its impact on oligomerization in models targeting Aβ42 aggregates to the secretory pathway was not discernible. This might be attributed to variations in the oligomerization profiles between the different yeast model systems used nih.gov.

Modulation of Amyloid-beta Oligomerization and Associated Cellular Toxicity

Studies conducted in yeast models have provided evidence that pramoxine HCl can decrease the extent of Aβ42 oligomerization nih.govmicrobialcell.com. This observed reduction in oligomer formation is correlated with a decrease in the toxicity to yeast cells induced by Aβ42 nih.govmicrobialcell.com. Extending these findings, the same research indicated that pramoxine HCl, along with other compounds identified in the screens, reduced the toxicity of Aβ42 towards PC12 mammalian cells nih.govmicrobialcell.com.

The process of Aβ peptide aggregation, particularly the formation of soluble oligomers, is a key contributor to the cellular stress and subsequent toxicity observed in neuronal cells affected by AD nih.govnih.govfrontiersin.org. Modulating or inhibiting this oligomerization process is considered a promising therapeutic avenue for AD nih.gov. The research suggests that the capacity of pramoxine to reduce Aβ42 oligomer formation in yeast models is associated with a corresponding decrease in the cellular toxicity linked to these aggregates in both yeast and a tested mammalian cell line nih.govmicrobialcell.com.

Q & A

Q. What experimental frameworks support the exploration of Pramoxine’s potential in neuropathic pain management?

- Methodological Answer : Utilize neuropathic pain models (e.g., chronic constriction injury in rodents) with quantitative sensory testing (e.g., von Frey filaments). Combine with immunohistochemistry to assess nerve fiber density changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.